2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a thiophene ring and carboxylic acid group further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of anthranilic acid with an appropriate aldehyde to form a Schiff base. This intermediate then undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Quinazoline alcohol derivatives.
Substitution: Esters or amides of the quinazoline carboxylic acid.
Scientific Research Applications
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.
Thiophene-containing molecules: Compounds such as thiophene-2-carboxylic acid.
Uniqueness
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its combination of a quinazoline core with a thiophene ring and a carboxylic acid group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other quinazoline or thiophene derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-12-10-4-3-8(13(18)19)6-11(10)15-14(20)16(12)7-9-2-1-5-21-9/h1-6H,7H2,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLOIVRAYMSUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.